molecular formula C12H14O4 B15380165 Butanedioic acid, methyl phenylmethyl ester CAS No. 119450-11-2

Butanedioic acid, methyl phenylmethyl ester

Cat. No.: B15380165
CAS No.: 119450-11-2
M. Wt: 222.24 g/mol
InChI Key: MUXGHJRHNFYSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, methyl phenylmethyl ester (CAS: Not explicitly listed in evidence) is a mixed diester of succinic acid (butanedioic acid), where one carboxylic acid group is esterified with methanol and the other with benzyl alcohol. The structure is hypothesized as CH3O-CO-CH2-CH2-CO-OCH2C6H5.

Properties

CAS No.

119450-11-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-O-benzyl 1-O-methyl butanedioate

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-8-12(14)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

MUXGHJRHNFYSBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Biological Activity

Butanedioic acid, methyl phenylmethyl ester, also known as methyl benzyl succinate, is an organic compound with significant biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • Structure : The compound features a butanedioic acid backbone with a methyl ester and phenylmethyl substituent.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Analgesic Effects : The compound has shown promise in alleviating pain through its interaction with specific biological targets.
  • Metabolic Modulation : It has been investigated for its role in influencing metabolic pathways related to obesity and diabetes. Derivatives of this compound have been noted for their potential to enhance insulin sensitivity and lipid metabolism.

The mechanism of action involves the hydrolysis of the ester groups, releasing butanedioic acid and benzyl alcohol, which may participate in various biochemical processes. The phenylmethyl groups can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential of this compound.
    • Method : In vitro assays were conducted using human macrophages treated with the compound.
    • Results : Significant reduction in pro-inflammatory cytokines was observed, indicating its potential therapeutic use in inflammatory diseases.
  • Metabolic Pathway Modulation :
    • Objective : To evaluate the effects on insulin sensitivity.
    • Method : Animal models were administered the compound to monitor glucose metabolism.
    • Results : Enhanced insulin sensitivity was noted alongside improved lipid profiles, suggesting benefits for metabolic disorders .

Comparison of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnalgesicPain relief in models
Metabolic modulationImproved insulin sensitivity

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Butanedioic acid, dimethyl esterC₈H₁₄O₄Two methyl groups attached to carboxylic acids
Butanedioic acid, ethyl phenylmethyl esterC₁₃H₁₈O₄Ethyl group instead of methyl
Butanedioic acid, benzyl esterC₁₂H₁₄O₂Lacks the additional methyl group on carboxylic acid

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Butanedioic Acid, Diethyl Ester (Diethyl Succinate): A symmetrical diester with ethyl groups. Used in food flavoring (apple, apricot notes) and as a plasticizer. Molecular weight: 174.19 g/mol .
  • Butanedioic Acid, 1-(Phenylmethyl) Ester (Monobenzyl Succinate): A monoester with a free carboxylic acid group. Applications include intermediates in organic synthesis. Molecular weight: 224.21 g/mol .
  • Butanedioic Acid, Methyl Phenylmethyl Ester : A mixed diester. Expected molecular weight: ~222.24 g/mol (calculated). Combines lipophilic (benzyl) and volatile (methyl) properties.
  • Used in perfumery for fruity-floral notes. Retention index: 1936.9 (GC-MS) .

Physical and Chemical Properties

Property This compound* Diethyl Succinate Monobenzyl Succinate Benzyl Butyrate
Molecular Weight (g/mol) 222.24 174.19 224.21 178.23
Boiling Point (°C) ~250–280 (estimated) 217 N/A 240
Aroma Profile Fruity-floral (hypothesized) Apple, apricot N/A Fruity, floral
Solubility Low in water, high in organic solvents Similar Polar due to free -COOH Lipophilic

*Hypothesized data based on structural analogs.

Research Findings and Industrial Relevance

  • Flavor and Fragrance: Benzyl esters (e.g., benzyl butyrate) are widely used for their floral notes, suggesting methyl phenylmethyl succinate could enhance aroma complexity in formulations .
  • Pharmaceuticals : Succinic acid esters are explored for prodrugs; the benzyl group may improve lipid solubility for better bioavailability .
  • Hazard Profile: Benzyl esters (e.g., butanoic acid, phenylmethyl ester) are classified as flammable (Hazard Code 3.1C), necessitating careful handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Butanedioic acid, methyl phenylmethyl ester with high yield and purity?

  • Methodological Answer : A two-step esterification protocol is optimal. First, mono-esterify succinic acid with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent. Second, react the intermediate with methanol under H₂SO₄ catalysis. Key parameters include a 1:1 molar ratio for each step, reflux at 80°C for 6–8 hours, and purification via silica gel chromatography (ethyl acetate/hexane gradient). Confirm purity using ¹H NMR (absence of hydroxyl protons at δ 10–12 ppm) and GC-MS (molecular ion peak at m/z 222) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Use ¹H NMR to identify ester methyl (δ 3.6–3.8 ppm) and benzyl protons (δ 4.9–5.1 ppm). ¹³C NMR should show carbonyl signals at δ 170–175 ppm. IR spectroscopy confirms ester C=O stretches (~1740 cm⁻¹). GC-MS validates molecular weight ([M]⁺ at m/z 222) and fragmentation patterns. Cross-reference with PubChem or NIST databases for spectral validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

  • Methodological Answer : Conduct a controlled study comparing H₂SO₄, p-toluenesulfonic acid, and Amberlyst-15 under identical conditions. Monitor reaction kinetics via in situ FTIR and analyze yields using ANOVA. Document solvent polarity effects and catalyst recyclability. Publish raw HPLC chromatograms and reaction profiles to align with reproducibility guidelines from Beilstein Journal of Organic Chemistry .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound across pH gradients?

  • Methodological Answer : Perform hydrolysis experiments at pH 2–12 and temperatures of 25°C/40°C. Use HPLC-MS to quantify residual ester and identify degradation products (e.g., succinic acid). Apply pseudo-first-order kinetic models and isotopic labeling (D₂O) to probe mechanisms. Reference NIST thermochemistry data for enthalpy calculations .

Q. How should a stability-indicating assay be validated for this compound under accelerated storage conditions?

  • Methodological Answer : Expose the compound to ICH Q1A stress conditions (40°C/75% RH, light). Analyze degradation via UPLC-PDA and LC-MS. Validate method specificity by spiking with degradation products (e.g., benzyl alcohol). Ensure linearity ( > 0.998) and document protocols per Beilstein reproducibility standards .

Data Contradiction Analysis

Q. What systematic approaches address discrepancies in solubility data across solvents?

  • Methodological Answer : Replicate measurements using USP shake-flask methods in ethanol, DMSO, and hexane. Control temperature (±0.1°C) and equilibration time (24–72 hours). Characterize saturation via gravimetry and UV-Vis. Compare results with literature, accounting for purity (HPLC-certified vs. technical grade). Use Hansen solubility parameters to rationalize variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.